molecular formula C15H21NO4 B5330876 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine

4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine

Cat. No. B5330876
M. Wt: 279.33 g/mol
InChI Key: OWGMIPBVQNQXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, also known as DDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been used in various applications, including as a photoinitiator in polymerization reactions and as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can interact with proteins and other biomolecules through hydrogen bonding and other non-covalent interactions. This interaction can lead to changes in the conformation and activity of the biomolecule, which can be detected through fluorescence or other spectroscopic techniques.
Biochemical and Physiological Effects:
4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, some studies have suggested that 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can interact with certain enzymes and other biomolecules, leading to changes in their activity. These effects are generally minor and do not pose a significant risk to human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is its ability to selectively bind to proteins and other biomolecules, making it a useful tool for studying their structure and function. 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is also relatively easy to synthesize and has minimal toxicity, making it a safe and convenient choice for scientific research.
However, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine does have some limitations. For example, its fluorescence properties can be affected by various factors, such as pH and temperature, which can make it difficult to interpret results. Additionally, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is not suitable for all applications and may not be effective in certain experimental conditions.

Future Directions

There are several potential future directions for research involving 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine. One area of interest is the development of new fluorescent probes based on 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine, which could have improved properties and be used for a wider range of applications. Another area of interest is the use of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine in drug discovery, where it could be used to screen for compounds that interact with specific proteins or other biomolecules.
Overall, 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for studying the structure and function of proteins and other biomolecules, and it is likely to continue to be an important area of research in the future.

Synthesis Methods

The synthesis of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 2,6-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine as a white crystalline solid.

Scientific Research Applications

4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in biological imaging, where it can selectively bind to proteins and other biomolecules. 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has also been used as a photoinitiator in polymerization reactions, where it can initiate the polymerization of various monomers under UV light.

properties

IUPAC Name

(2,6-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)14-12(18-3)6-5-7-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGMIPBVQNQXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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